(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

Description

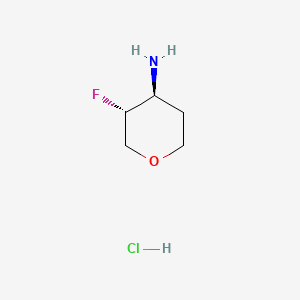

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a fluorinated tetrahydro-2H-pyran derivative with a stereochemically defined configuration. Its molecular formula is C₅H₁₁ClFNO (based on stereoisomer data in ), and it features a fluorine atom at the 3-position and an amine group at the 4-position of the pyran ring, protonated as a hydrochloride salt.

Key physicochemical properties include:

- Molecular weight: ~155.6 g/mol (approximated from ).

- Storage: Requires inert atmosphere and room temperature to maintain stability .

- Stereochemical significance: The (3R,4S) configuration distinguishes it from other stereoisomers, such as (3S,4S) and (3R,4R), which may exhibit divergent biological activities .

Properties

IUPAC Name |

(3R,4S)-3-fluorooxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZWPWDEIMDHFF-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@H]1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630815-55-2 | |

| Record name | 2H-Pyran-4-amine, 3-fluorotetrahydro-, hydrochloride (1:1), (3R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630815-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives[][1].

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives[][1].

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups[][1].

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as sodium hydroxide or alkoxides in polar solvents like ethanol or methanol[][1].

Major Products

Scientific Research Applications

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals[][1].

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays[][1].

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development[][1].

Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals[][1].

Comparison with Similar Compounds

Stereoisomers

Substituent Effects

- Fluorine vs. This increases solubility in polar solvents and may improve bioavailability .

- Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., 3-(trifluoromethyl)phenyl in ) exhibit higher molecular weights (~281.7 g/mol) and lipophilicity, making them more suitable for blood-brain barrier penetration .

Functional Group Modifications

- The hydroxyl-containing analog () replaces fluorine with a hydroxyl group, increasing hydrophilicity but reducing metabolic stability due to susceptibility to oxidation .

Biological Activity

Overview

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is an organic compound with significant potential in medicinal chemistry and biological research. Its unique stereochemistry and the presence of a fluorine atom can influence its biological activity, making it a valuable compound for various applications in drug development and organic synthesis.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | (3R,4S)-3-fluorooxan-4-amine; hydrochloride |

| Molecular Formula | CHClFNO |

| Molecular Weight | 155.60 g/mol |

| CAS Number | 1630815-55-2 |

| InChI Key | JYZWPWDEIMDHFF-FHAQVOQBSA-N |

Synthesis and Preparation

The synthesis of this compound typically involves fluorination processes, where tetrahydro-2H-pyran-4-amine is treated with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reactions are conducted under controlled conditions to ensure the desired stereochemistry is achieved.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to various receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects depending on the target pathway involved.

Research Findings

Recent studies have highlighted the compound's potential in several therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties through the inhibition of specific cancer cell lines.

- Anti-inflammatory Effects : Research has suggested that this compound may play a role in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis.

- Neurological Applications : Investigations into its neuroprotective effects have shown promise, particularly in models of neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent. The compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines. This suggests that the compound may inhibit inflammatory signaling pathways, providing insights into its therapeutic potential for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.